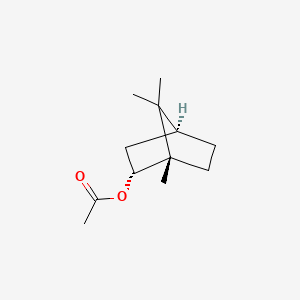

Bornyl acetate

Description

Contextualization within Natural Product Chemistry and Terpenoid Classification

Natural product chemistry is the study of compounds produced by living organisms. Terpenoids represent the largest class of plant secondary metabolites, encompassing a vast array of structures and biological activities. wikipedia.org They are broadly classified based on the number of isoprene (B109036) units they contain (e.g., monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20)). wikipedia.org Bornyl acetate (B1210297), with its 10-carbon skeleton and ester functional group, is specifically classified as a monoterpenoid ester and a bicyclic monoterpenoid. nih.govfoodb.caatamanchemicals.com It is a significant component in the essential oils of various plant species, contributing to their scent profiles and potentially playing roles in plant defense and communication. chemicalbook.comatamanchemicals.combiorxiv.org

Significance of Chirality and Enantiomeric Specificity in Monoterpenoid Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial aspect of monoterpenoid chemistry. Many monoterpenoids, including bornyl acetate, exist as enantiomers – stereoisomers that are mirror images of each other. chemicalbook.comatamanchemicals.comnih.gov These enantiomers can exhibit distinct physical, chemical, and biological properties, including differences in odor perception and biological activity. chemicalbook.combiorxiv.orgnih.gov

(-)-Bornyl acetate, also known as (1S,2R,4S)-(-)-Bornyl acetate, is the levorotatory enantiomer. chemicalbook.comnih.govsigmaaldrich.com Its specific stereochemistry is denoted by the (1S,2R,4S) configuration. nih.govsigmaaldrich.com The presence and ratio of different enantiomers in natural sources can vary depending on the plant species and even within different tissues of the same plant. chemicalbook.combiorxiv.orgresearchgate.net Research into the enantiomeric specificity of monoterpenoids is vital for understanding their biosynthesis, ecological roles, and potential applications. biorxiv.orgnih.gov For instance, while plants typically produce (-)-bornyl acetate, insects may produce the (+)-enantiomer, and these can have different biological effects, such as pheromone activity. atamanchemicals.comforeverest.net

Historical Perspective on Research into (-)-Bornyl Acetate

The study of bornyl acetate has a history rooted in the investigation of natural products and essential oils. Its presence in commercially important oils, such as pine needle oil, likely spurred early interest. The synthesis of bornyl acetate by the esterification of borneol with acetic anhydride (B1165640) dates back to at least 1889. chemicalbook.com Early research focused on its isolation from natural sources and the determination of its chemical structure and physical properties. chemicalbook.comnih.gov As analytical techniques advanced, particularly chromatography, it became possible to separate and study the individual enantiomers, revealing the importance of chirality. mdpi.com More recent research has delved into the biological activities of bornyl acetate and its enantiomers, including studies on its anti-inflammatory and immunomodulatory effects. nih.govnih.govresearchgate.net Investigations into its biosynthesis and the enzymes responsible for the formation of specific enantiomers have also been a significant area of research. biorxiv.orgnih.gov

Selected Physical and Chemical Properties of (-)-Bornyl Acetate

| Property | Value | Source |

| Molecular Formula | C12H20O2 | nih.govnih.govsigmaaldrich.com |

| Molecular Weight | 196.29 g/mol | nih.govnih.govsigmaaldrich.com |

| CAS Number | 5655-61-8 | nih.govsigmaaldrich.com |

| Melting Point | 27-29 °C | nih.gov |

| Boiling Point | 223-224 °C (lit.) | sigmaaldrich.com |

| Density | 0.986 g/mL at 20 °C (lit.) | sigmaaldrich.com |

| Refractive Index | 1.462-1.466 | nih.gov |

| Optical Activity | [α]20/D -46 ± 2° (c=1% in ethanol) | sigmaaldrich.com |

| Solubility (Water) | Slightly soluble | nih.gov |

Research Findings Related to (-)-Bornyl Acetate

Research has highlighted several biological activities associated with bornyl acetate, particularly the (-)-enantiomer found abundantly in plants. Studies have indicated its potential as an anti-inflammatory agent. For example, bornyl acetate has been shown to elevate the expression of IL-11 in human chondrocytes, which may contribute to its anti-inflammatory effects in conditions like osteoarthritis. nih.gov Mechanistically, this effect might involve the upregulation of the AP-1 component c-fos, influencing IL-11 transcription. nih.gov Furthermore, bornyl acetate has been reported to modulate immune responses and exhibit sedative properties. atamanchemicals.comnih.govresearchgate.net It has also shown activity against certain enzymes, such as tyrosinase. atamanchemicals.com

Structure

3D Structure

Properties

Key on ui mechanism of action |

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |

|---|---|

CAS No. |

76-49-3 |

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |

InChI Key |

KGEKLUUHTZCSIP-RTYFJBAXSA-N |

Isomeric SMILES |

CC(=O)OC1CC2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

Appearance |

Solid powder |

boiling_point |

220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

density |

0.981-0.985 |

flash_point |

190 °F (88 °C) /closed cup/ |

physical_description |

Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bornyl acetate; NSC 407158; NSC-407158; NSC407158 |

vapor_pressure |

0.6 [mmHg] |

Origin of Product |

United States |

Occurrence, Biosynthesis, and Biogeochemical Cycling of Bornyl Acetate

Natural Distribution and Identification in Plant Species

(-)-Bornyl acetate (B1210297) is widely distributed in the plant kingdom, being a key volatile organic compound in the essential oils of numerous species. It is notably abundant in conifers, contributing significantly to their characteristic scent. atamanchemicals.comchemicalbook.comforeverest.net Species reported to contain bornyl acetate include Abies canadensis, A. concolor, Picea canadensis, P. rubens, P. orientalis, Pinus densiflora, Larix americana, Abies alba, and Pinus mugo. atamanchemicals.comchemicalbook.com It has also been identified in the oils of Callitris drummondi, Callitris glauca, C. robusta, C. gracilis, and C. verrucosa. atamanchemicals.comchemicalbook.com Beyond conifers, (-)-bornyl acetate is found in other plants such as coriander (Coriandrum sativum), thyme (Thymus species), valerian (Valeriana officinalis), Chrysanthemum sinense, Teucrium chamaedrys, Blumea balsamifera, Jasonia species, Salvia fruticosa, carrot (Daucus carota), rosemary (Rosmarinus officinalis), lavender (Lavandula species), nutmeg (Myristica fragrans), spearmint (Mentha spicata), sunflower (Helianthus annuus), Magnolia officinalis, Perilla frutescens, and Inula graveolens. atamanchemicals.comchemicalbook.comforeverest.netnih.govacgpubs.org The presence and concentration of bornyl acetate can vary depending on the plant species, variety, and even the specific tissue and growth stage. For example, in Amomum villosum, the content of bornyl acetate changes significantly during fruit development. mdpi.comscilit.com

Here is a table summarizing some plant species where bornyl acetate has been identified:

| Plant Family | Genus Species | Common Name | Notes |

| Pinaceae | Abies spp. | Fir | Various species contain bornyl acetate. atamanchemicals.comchemicalbook.com |

| Pinaceae | Picea spp. | Spruce | Various species contain bornyl acetate. atamanchemicals.comchemicalbook.com |

| Pinaceae | Pinus spp. | Pine | Various species contain bornyl acetate. atamanchemicals.comchemicalbook.com |

| Pinaceae | Larix americana | Tamarack | Reported occurrence. atamanchemicals.comchemicalbook.com |

| Cupressaceae | Callitris spp. | Cypress | (+)-Bornyl acetate found in some species. atamanchemicals.comchemicalbook.com |

| Apiaceae | Coriandrum sativum | Coriander | Reported occurrence. atamanchemicals.comchemicalbook.com |

| Lamiaceae | Thymus spp. | Thyme | Reported occurrence. atamanchemicals.comchemicalbook.com |

| Caprifoliaceae | Valeriana officinalis | Valerian | Reported occurrence. atamanchemicals.comchemicalbook.com |

| Asteraceae | Chrysanthemum sinense | Chrysanthemum | Identified in flower essence. atamanchemicals.comchemicalbook.com |

| Lamiaceae | Teucrium chamaedrys | Wall germander | Identified in distillate. atamanchemicals.comchemicalbook.com |

| Asteraceae | Blumea balsamifera | Camphor (B46023) plant | Reported occurrence. atamanchemicals.comforeverest.net |

| Asteraceae | Jasonia sp. | Jasonia | Reported occurrence. atamanchemicals.com |

| Lamiaceae | Salvia fruticosa | Greek sage | Reported occurrence. atamanchemicals.comforeverest.net |

| Apiaceae | Daucus carota | Carrot | Reported occurrence. atamanchemicals.comforeverest.net |

| Lamiaceae | Rosmarinus officinalis | Rosemary | Reported occurrence. atamanchemicals.comforeverest.net |

| Lamiaceae | Lavandula spp. | Lavender | Reported occurrence. atamanchemicals.comforeverest.net |

| Myristicaceae | Myristica fragrans | Nutmeg | Found in food item. atamanchemicals.com |

| Asteraceae | Helianthus annuus | Sunflower | Found in food item. atamanchemicals.com |

| Magnoliaceae | Magnolia officinalis | Magnolia | Reported occurrence. nih.gov |

| Lamiaceae | Perilla frutescens | Perilla | Reported occurrence. nih.gov |

| Asteraceae | Inula graveolens | Stinking fleabane | Major component of essential oil. acgpubs.org |

| Zingiberaceae | Wurfbainia villosa | Amomum villosum | Rich in bornyl acetate, especially in seeds. nih.govresearchgate.netresearchgate.net |

| Piperaceae | Piper nigrum | Black pepper | Found in food item. atamanchemicals.com |

| Mentha spicata | Spearmint | Spearmint | Found in food item. atamanchemicals.com |

| Angelica keiskei | Ashitaba | Ashitaba | Detected in roots. researchgate.net |

| Cinnamomum camphora | Camphor laurel | Camphor laurel | Found in borneol chemotype. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of (-)-Bornyl Acetate Formation

The biosynthesis of (-)-bornyl acetate in plants is part of the broader monoterpenoid biosynthetic pathway, which primarily occurs via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. nih.gov

Precursor Compounds and Stereochemical Control in Biosynthesis

The direct precursor for bornyl acetate biosynthesis is borneol. nih.govresearchgate.netmdpi.com Borneol itself is derived from bornyl diphosphate (B83284) (BPP), which is formed from the acyclic precursor geranyl diphosphate (GPP). nih.govresearchgate.netfrontiersin.org The cyclization of GPP to BPP is catalyzed by the enzyme bornyl diphosphate synthase (BPPS). mdpi.comnih.govresearchgate.netfrontiersin.org BPP is then typically dephosphorylated to produce borneol. nih.govresearchgate.net

The stereochemical control in the biosynthesis of (-)-bornyl acetate is crucial, as both (-)- and (+)-enantiomers of borneol and bornyl acetate exist in nature. atamanchemicals.comchemicalbook.com The stereochemistry of the bornyl diphosphate synthase enzyme dictates the initial cyclization product from GPP, leading to either (+)- or (-)-bornyl diphosphate. Subsequent enzymatic steps maintain this stereochemistry. While many (+)-bornyl diphosphate synthases have been reported, the identification of (-)-bornyl diphosphate synthases is also occurring, such as BbTPS3 from Blumea balsamifera which converts GPP to (-)-bornyl diphosphate. researchgate.net The final step in (-)-bornyl acetate formation involves the acetylation of (-)-borneol (B1667373).

Genetic and Enzymatic Regulation of Bornyl Acetate Synthase Activity

The enzyme responsible for the acetylation of borneol to bornyl acetate is borneol acetyltransferase (BAT). nih.govresearchgate.netresearchgate.net BAT belongs to the BAHD acyltransferase superfamily. nih.govresearchgate.netfrontiersin.org Research in Wurfbainia villosa (formerly Amomum villosum) has identified several candidate genes encoding BATs. nih.govfrontiersin.org Studies have shown that different WvBAT enzymes can exhibit varying catalytic efficiencies towards the borneol enantiomers. For instance, while many WvBATs can utilize (-)-borneol as a substrate in vitro, fewer are efficient with (+)-borneol, which is the endogenous borneol in W. villosa seeds. frontiersin.org WvBAT3 and WvBAT4 were identified as key BATs in W. villosa seeds due to their better catalytic efficiency on (+)-borneol and their seed-specific expression patterns, which correlate with bornyl acetate accumulation. frontiersin.org

The expression levels of genes encoding enzymes in the bornyl acetate biosynthetic pathway, including BPPS and BAT, are subject to genetic and enzymatic regulation. Studies in A. villosum have investigated differentially expressed genes (DEGs) involved in camphane (B1194851) volatile terpene biosynthesis at different growth stages, revealing significant changes in bornyl acetate content correlated with gene expression. mdpi.comscilit.com Transcription factors are also likely involved in regulating the expression of these biosynthetic genes, although the specific transcription factors critical for regulating borneol, bornyl acetate, and camphor synthesis in A. villosum require further investigation. mdpi.com

Microbial Biotransformation of (-)-Bornyl Acetate

Microorganisms, particularly fungi, are known to biotransform bornyl acetate through various enzymatic reactions, including hydroxylation, hydrolysis, and oxidation. dss.go.thresearchgate.netcdnsciencepub.comresearchgate.net These biotransformations can lead to the formation of oxygenated derivatives and related terpenoids.

Regio- and Stereoselective Hydroxylation by Fungi

Microbial hydroxylation of bornyl acetate often exhibits high regio- and stereoselectivity. Studies using fungi like Helminthosporium sativum (now classified as Bipolaris sorokiniana) and Fusarium culmorum have demonstrated the ability to hydroxylate bornyl acetate, primarily at the C(5) position. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net H. sativum biotransformation of (-)-bornyl acetate yields a mixture of bornanediols, including 2,3-, 2,6-, and 2,5-bornanediols. researchgate.netcdnsciencepub.comresearchgate.net In contrast, F. culmorum can perform regiospecific hydroxylation at the C(5) position of both (+)- and (-)-bornyl acetate without hydrolyzing the acetate group, producing 5-exo-hydroxybornyl acetate as a major product. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net

Research with Basidiomycetes such as Collybia velutipes, Trametes hirsuta, and Ganoderma applanatum has also shown regio- and stereoselective hydroxylation of (-)-bornyl acetate. dss.go.thresearchgate.net These fungi produced a variety of oxygenated compounds, with C. velutipes demonstrating high efficiency, regiospecificity, and stereoselectivity. dss.go.th 5-exo-hydroxybornyl acetate was identified as a major metabolite in the biotransformation by these fungi, supporting the observation that the C-5 position is often more accessible to enzymatic attack. dss.go.th Novel hydroxylated derivatives, such as 6-exo-hydroxybornyl acetate, 8-hydroxy-5-exo-hydroxybornyl acetate, and 9-hydroxy-5-exo-hydroxybornyl acetate, have been isolated from the biotransformation of (-)-bornyl acetate by these Basidiomycetes. dss.go.th

Metabolic Pathways to Related Terpenoids (e.g., Borneol, Camphor)

Microbial biotransformation of bornyl acetate can also involve hydrolysis of the acetate group, leading to the formation of borneol. This hydrolysis has been observed in studies involving fungal biotransformation. dss.go.thresearchgate.net Once borneol is formed, it can be further metabolized by microorganisms. For example, borneol can be oxidized to camphor by borneol dehydrogenase (BDH) enzymes. researchgate.netmdpi.com This conversion of bornyl acetate to borneol and then to camphor represents a metabolic pathway observed in certain microbial systems and even in plant cell cultures. researchgate.netnih.gov Studies have investigated the enzymes involved in these conversions, including BDHs from sources like Pseudomonas species. researchgate.net

The biotransformation of bornyl acetate by microorganisms highlights their role in the biogeochemical cycling of this monoterpene ester, leading to the formation of various oxygenated and related terpenoid compounds.

Here is a table summarizing some microbial biotransformations of bornyl acetate:

| Microorganism Species | Substrate | Major Products | Reaction Types | References |

| Helminthosporium sativum | (-)-Bornyl acetate | 2,3-, 2,6-, and 2,5-bornanediols | Hydroxylation, Hydrolysis | researchgate.netcdnsciencepub.comresearchgate.net |

| Fusarium culmorum | (-)-Bornyl acetate | 5-exo-hydroxybornyl acetate | Regiospecific Hydroxylation (without hydrolysis) | researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Fusarium culmorum | (+)-Bornyl acetate | 5-exo-hydroxybornyl acetate | Regiospecific Hydroxylation (without hydrolysis) | researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Collybia velutipes | (-)-Bornyl acetate | 5-exo-hydroxybornyl acetate, 6-exo-hydroxybornyl acetate, 8-hydroxy-5-exo-hydroxybornyl acetate, 9-hydroxy-5-exo-hydroxybornyl acetate, other oxygenated compounds | Regio- and Stereoselective Hydroxylation, Hydrolysis, Oxidation | dss.go.thresearchgate.net |

| Trametes hirsuta | (-)-Bornyl acetate | Oxygenated compounds | Hydroxylation, Hydrolysis, Oxidation | dss.go.thresearchgate.net |

| Ganoderma applanatum | (-)-Bornyl acetate | Oxygenated compounds | Hydroxylation, Hydrolysis, Oxidation | dss.go.thresearchgate.net |

| Glomerella cingulata | Bornyl acetate | 5-exo-hydroxybornyl acetate, 5-oxobornyl acetate, borneol | Hydroxylation, Oxidation, Hydrolysis | researchgate.net |

| Nicotiana tabacum (cultured cells) | Bornyl acetate | Borneol, Camphor | Hydrolysis, Oxidation | researchgate.net |

Role of Microbial Enzymes in Biotransformation Processes

Microbial enzymes play a significant role in the biotransformation of (-)-bornyl acetate. Microorganisms, including bacteria and fungi, can metabolize bornyl acetate through various enzymatic reactions, such as hydrolysis, hydroxylation, and oxidation.

Studies have investigated the biotransformation of (-)-bornyl acetate using submerged cultures of Basidiomycetes like Collybia velutipes, Trametes hirsuta, and Ganoderma applanatum. These fungi were shown to perform regio- and stereo-selective hydroxylation, acetate hydrolysis, and oxidation of alcohols to carbonyl compounds. researchgate.net Specific products observed included 6-exo-hydroxybornyl acetate, 8-hydroxy-5-exo-hydroxybornyl acetate, and 9-hydroxy-5-exo-hydroxybornyl acetate, some of which had not been previously described. researchgate.net The types and concentrations of products varied depending on the fungal strain and incubation time. researchgate.net

Microbiological hydroxylation of bornyl acetate by Helminthosporium sativum has been shown to preferentially occur at the C(5) position, yielding bornanediols. researchgate.netresearchgate.net Fusarium culmorum has also been shown to regioselectively hydroxylate bornyl acetate at the C(5) position without hydrolyzing the acetate group. researchgate.net

Biotransformation of bornyl acetate into borneol, with further conversion of borneol to camphor, has been reported in cultured cells of Nicotiana tabacum. researchgate.net The plant parasitic fungus Glomerella cingulata biotransforms bornyl acetate primarily into 5-exo-hydroxybornyl acetate and 5-oxobornyl acetate, with borneol as a minor metabolite. researchgate.net

These microbial biotransformation processes highlight the potential for microorganisms to alter the fate and form of (-)-bornyl acetate in various environments.

Environmental and Ecological Emissions of (-)-Bornyl Acetate as a Volatile Organic Compound (VOC)

(-)-Bornyl acetate is emitted by vegetation as a biogenic volatile organic compound (BVOC). witpress.com These emissions contribute to the complex mixture of organic compounds in the atmosphere.

Emission Dynamics from Vegetation and Ecosystems

The emission of bornyl acetate from vegetation is influenced by various factors, including plant species, environmental conditions (such as temperature and light), and potentially plant stress. researchgate.net Bornyl acetate has been detected in emissions from various plant species, including red pine, northern white cedar, eastern hemlock, Labrador tea, bog heather, balsam, subalpine fir, and aspen. nih.gov It is also emitted by Mediterranean trees like orange and mandarin trees. witpress.com

Studies on Cistus ladanifer, a Mediterranean woody species, showed that bornyl acetate emissions increased significantly between June and July. frontiersin.org In Picea omorika needles, the amount of bornyl acetate emitted did not differ significantly between different forest populations, although its emission correlated with climatic conditions, suggesting higher emissions in sites with higher mean annual temperature and temperature seasonality. bg.ac.rs This could potentially be a mechanism related to plant defense systems. bg.ac.rs

While oxygenated monoterpenes like bornyl acetate are often present in high concentrations within plant tissues, their emission rates relative to hydrocarbon monoterpenes can be lower than expected based on their internal concentrations. acs.org Further research is needed to fully understand the emission rates and composition of monoterpenes, including bornyl acetate, from various plant species and under different environmental conditions. acs.org

Atmospheric Chemistry and Reactivity of Bicyclic Monoterpenes

Once emitted into the atmosphere, bicyclic monoterpenes like bornyl acetate undergo chemical transformations through reactions with atmospheric oxidants, primarily hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. conicet.gov.ar These reactions contribute to the formation of secondary atmospheric pollutants.

The gas-phase reaction of bornyl acetate with hydroxyl radicals has been studied. The rate constant for this reaction at 294 K was determined to be 13.9 ± 2.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net This indicates that the reaction with OH radicals is a significant removal pathway for bornyl acetate in the atmosphere.

The atmospheric degradation of BVOCs, including monoterpenes, is fundamental to understanding their contribution to the oxidative capacity of the atmosphere and the formation of secondary organic aerosol (SOA). conicet.gov.ar

Contribution to Secondary Organic Aerosol (SOA) Formation

The atmospheric oxidation of volatile organic compounds, including bornyl acetate and other monoterpenes, can lead to the formation of secondary organic aerosols (SOA). acs.orgfigshare.com SOA particles are formed when the oxidation products of VOCs condense or nucleate in the atmosphere. acs.org SOA plays a role in climate change by influencing the absorption and scattering of solar radiation and are significant components of atmospheric fine particulate matter. acs.org

Studies have investigated SOA formation from the photooxidation of oxygenated monoterpenes, including bornyl acetate, in oxidation flow reactors. researchgate.nettandfonline.comresearchgate.net These studies compared SOA yields from oxygenated terpenes to those from α-pinene, a common reference cyclic terpene. researchgate.nettandfonline.comresearchgate.net

Results indicate that bornyl acetate had the lowest SOA mass yields compared to camphor, borneol, 1,8-cineole, and α-pinene under the experimental conditions studied. researchgate.nettandfonline.comresearchgate.net SOA mass yields from bornyl acetate photooxidation ranged from 0.03 to 0.56 across different condensed organic aerosol loadings. tandfonline.com The aerosol carbon yield from the reaction of bornyl acetate with OH radicals in a smog chamber was estimated to be less than 5%. witpress.com

Despite having lower SOA yields compared to some other oxygenated monoterpenes and α-pinene, the reaction of bornyl acetate with hydroxyl radicals has been shown to lead to the formation of organic aerosols. witpress.comresearchgate.net Identified products in the aerosol phase from the reaction of bornyl acetate with OH radicals include 1,7,7-trimethyl-6-acetyloxy-bicyclo[2.2.1]-heptan-2,3-dione. witpress.com

The formation of condensable species with relatively low vapor pressure contributes to the observed aerosol yield from bornyl acetate oxidation. witpress.com Further research into the complex chemistry of BVOC mixtures is highlighted as important for understanding SOA formation from real plant emissions. researchgate.net

Chemical Synthesis and Derivatization Strategies of Bornyl Acetate

Enantioselective Synthetic Approaches to (-)-Bornyl Acetate (B1210297)

The generation of enantiomerically pure (-)-bornyl acetate is crucial for its application in fine chemicals and as a chiral precursor. Approaches to its synthesis primarily rely on chemoenzymatic methods that capitalize on the high stereoselectivity of enzymes.

Chemoenzymatic strategies offer an efficient route to optically active (-)-bornyl acetate, primarily through the enzymatic acetylation of (-)-borneol (B1667373) or the kinetic resolution of racemic borneol. In nature, the biosynthesis of bornyl acetate is catalyzed by the enzyme borneol acetyltransferase (BAT), which facilitates the transfer of an acetyl group from acetyl-CoA to borneol. researchgate.net This biological process has been harnessed in engineered microorganisms, such as Saccharomyces cerevisiae, which have been modified to express bornyl acetyltransferase from plants like Wurfbainia villosa. nih.gov This allows for the production of bornyl acetate from borneol within a microbial fermentation system. nih.gov

Another significant chemoenzymatic method involves the use of isolated enzymes. A multi-step reaction has been reported for the synthesis of L-bornyl acetate (the levorotatory, or (-) enantiomer) that utilizes an esterase from Burkholderia gladioli (variant NK70) in an aqueous medium as a key step. nih.gov Lipases are also commonly employed for the kinetic resolution of racemic borneol. In this process, the enzyme selectively acetylates one enantiomer of borneol at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched (-)-borneol from the newly formed (+)-bornyl acetate, or vice-versa. The desired (-)-bornyl acetate can then be obtained by acetylation of the resolved (-)-borneol.

While enzymatic methods are well-established, the application of non-enzymatic asymmetric catalysis for the direct production of (-)-bornyl acetate is not widely documented in scientific literature. The primary synthetic routes remain centered on the esterification of optically active (-)-borneol, which is readily available from the chiral pool, or through the chemoenzymatic resolutions described previously.

Stereocontrolled Derivatization and Analog Generation from (-)-Bornyl Acetate

The rigid bicyclo[2.2.1]heptane framework of (-)-bornyl acetate serves as an excellent template for stereocontrolled reactions, allowing for the introduction of new functionalities at specific positions to generate a diverse range of chiral derivatives.

The functionalization of the bornyl acetate scaffold at positions remote from the existing acetate group is a key strategy for creating complex derivatives. Both chemical and microbiological oxidation methods have been successfully applied to (-)-bornyl acetate.

Chemical oxidation using chromium trioxide (CrO₃) in a mixture of acetic acid and acetic anhydride (B1165640) leads to the introduction of a carbonyl group at various unactivated carbon atoms. google.com This reaction yields a mixture of oxidized products, demonstrating that functionalization occurs at multiple positions on the bicyclic ring system. google.com

Microbiological hydroxylation offers a complementary and often more selective approach. Incubation of (-)-bornyl acetate with fungal cultures can introduce hydroxyl groups at specific positions. For instance, the fungus Helminthosporium sativum hydroxylates (-)-bornyl acetate to produce a mixture of 2,3-, 2,6-, and 2,5-bornanediols, with a preference for the C(5) position. google.com Similarly, cultures of Fusarium culmorum have been shown to regiospecifically hydroxylate (-)-bornyl acetate at the C(5) position, importantly, without hydrolyzing the original acetate group. google.com These enzymatic hydroxylations provide direct access to functionalized bornane derivatives that are challenging to obtain through conventional chemical means.

| Method | Reagent/Microorganism | Major Products | Reference |

|---|---|---|---|

| Chemical Oxidation | Chromium trioxide (CrO₃) | 3-Oxobornyl acetate, 5-Oxobornyl acetate, 6-Oxobornyl acetate | google.com |

| Microbiological Hydroxylation | Helminthosporium sativum | 2,3-Bornanediol, 2,5-Bornanediol, 2,6-Bornanediol | google.com |

| Microbiological Hydroxylation | Fusarium culmorum | 5-Hydroxybornyl acetate | google.com |

The remote functionalization reactions described above represent a powerful strategy for the synthesis of a variety of chiral bicyclic heptane (B126788) derivatives starting from a single, readily available chiral precursor. By selectively oxidizing the (-)-bornyl acetate core at the C(3), C(5), or C(6) positions, a library of structurally diverse, enantiomerically pure compounds can be generated. These oxo- and hydroxy-substituted bornyl acetates are valuable chiral building blocks in their own right, possessing multiple stereocenters and functional groups that can be further manipulated in subsequent synthetic steps. This strategic derivatization transforms the relatively simple starting material into a range of more complex and functionally diverse chiral molecules.

Application of (-)-Bornyl Acetate as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality and rigid conformational structure of (-)-bornyl acetate make it an attractive starting material, or "chiral building block," for the total synthesis of complex organic molecules, particularly natural products. By leveraging the existing stereochemistry of the bornyl framework, chemists can avoid the need for developing de novo asymmetric steps, thus streamlining the synthetic route.

A notable example of this strategy is its use in the synthetic approach to dumsin (B1179414), an insect antifeedant. In the total synthesis of dumsin, (-)-bornyl acetate was utilized as the starting material to elaborate key, complex intermediates. google.com The research outlined a retrosynthetic strategy where the chiral scaffold of (-)-bornyl acetate was transformed into an exo-norbornenol derivative, a crucial precursor for the core structure of dumsin. google.com This application highlights the value of (-)-bornyl acetate as a component of the "chiral pool," providing an economical and efficient entry point into a complex, enantiomerically pure target molecule.

Total Synthesis of Natural Products Utilizing (-)-Bornyl Acetate

(-)-Bornyl acetate, a chiral building block readily available from the chiral pool, serves as a versatile starting material in the total synthesis of various complex natural products. Its rigid bicyclic [2.2.1] heptane framework provides a well-defined stereochemical platform from which new stereocenters can be introduced with a high degree of control. The inherent chirality of (-)-bornyl acetate is leveraged by synthetic chemists to construct intricate molecular architectures, making it a valuable tool in the synthesis of terpenoids and other classes of natural products.

One of the notable applications of (-)-bornyl acetate is in the elaboration of key intermediates for the synthesis of compounds like dumsin. The retrosynthetic strategy for dumsin has identified intermediates that can be effectively synthesized from (-)-bornyl acetate. thegoodscentscompany.com This approach takes advantage of the bornyl skeleton to establish the necessary stereochemistry early in the synthetic sequence, which is then carried through to the final natural product.

The synthetic utility of (-)-bornyl acetate also extends to the synthesis of other bioactive molecules. For instance, the synthesis of nojigiku alcohol, specifically (+)-6-exo-hydroxycamphene, and its derivatives has been accomplished starting from (-)-isobornyl acetate, a closely related isomer. researchgate.net This demonstrates the flexibility of the bornane scaffold in accessing a range of natural product targets.

The chemical modification of (-)-bornyl acetate is a key aspect of its utility. For example, oxidation reactions can introduce new functional groups at various positions on the bicyclic ring system. Chemical oxidation of (-)-bornyl acetate can yield a mixture of 3-, 5-, and 6-oxobornyl acetate. researchgate.net These oxidized derivatives serve as advanced intermediates that can be further manipulated to construct the target natural product. For example, enantiopure (-)-5-oxoborneol, a valuable synthetic intermediate, can be obtained in a two-step process from (-)-bornyl acetate using Oxone® as an oxidant. researchgate.net This method provides a safer and more environmentally friendly alternative to traditional chromium(VI) oxidants. researchgate.net

The following table summarizes natural products and key intermediates synthesized utilizing the bornyl acetate scaffold:

| Starting Material | Synthetic Target/Intermediate | Key Transformation |

| (-)-Bornyl acetate | Intermediates for Dumsin | Elaboration of the bornyl skeleton |

| (-)-Isobornyl acetate | (+)-6-exo-Hydroxycamphene (Nojigiku alcohol) | Synthesis from the isobornyl scaffold |

| (-)-Bornyl acetate | (-)-5-Oxoborneol | Oxidation with Oxone® |

| (-)-Bornyl acetate | 3-, 5-, and 6-Oxobornyl acetate | Chemical oxidation |

Development of Chiral Ligands and Catalysts from Bornyl Acetate Scaffolds

The rigid and chiral framework of bornyl acetate makes it an excellent scaffold for the design and synthesis of chiral ligands and catalysts for asymmetric synthesis. These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the selective formation of one enantiomer of a chiral product over the other. The development of such catalysts is a significant area of research in organic chemistry, with applications in the pharmaceutical, agrochemical, and fine chemical industries.

Chiral ligands derived from the bornyl skeleton have been successfully employed in a variety of metal-catalyzed asymmetric reactions. For example, chiral bicyclo[2.2.1]heptadiene ligands, which can be synthesized from bornyl acetate derivatives, have been used in rhodium-catalyzed asymmetric additions of organoboron reagents to imines. researchgate.net These reactions are highly valuable for the synthesis of α-chiral amines, which are important structural motifs in many biologically active compounds and pharmaceutical drugs. researchgate.net The transformations of the resulting adducts into known natural products or molecules of pharmaceutical importance confirm their synthetic utility. researchgate.net

The effectiveness of these chiral ligands is often evaluated by the enantiomeric excess (ee) of the product, which is a measure of the degree of stereoselectivity of the reaction. High enantiomeric excesses indicate that the catalyst is highly effective at controlling the stereochemistry of the reaction.

The development of chiral ligands is an ongoing area of research, with efforts focused on designing new ligands with improved activity and selectivity. The modular nature of the bornyl acetate scaffold allows for systematic modifications to be made to the ligand structure, which can be used to fine-tune its catalytic properties. This has led to the development of a wide range of chiral ligands based on the bornyl framework, each with its own unique set of properties and applications.

The following table provides examples of catalyst systems derived from bornyl scaffolds and their applications in asymmetric synthesis:

| Ligand Type | Metal | Reaction Type | Substrate | Product Type |

| Chiral Bicyclo[2.2.1]heptadiene | Rhodium | Asymmetric 1,4-Addition | Acyclic α,β-Unsaturated Compounds | Chiral adducts |

| Chiral Bicyclo[2.2.1]heptadiene | Rhodium | Asymmetric Addition | Imine Derivatives | α-Chiral Amines |

The use of naturally occurring chiral molecules like (-)-bornyl acetate as starting materials for the synthesis of chiral ligands and catalysts is a key strategy in asymmetric catalysis. mdpi.com This approach, often referred to as the "chiral pool" approach, provides a cost-effective and sustainable way to access enantiomerically pure catalysts. The continued development of new and improved catalysts based on the bornyl acetate scaffold is expected to have a significant impact on the field of asymmetric synthesis.

Advanced Analytical and Spectroscopic Characterization of Bornyl Acetate

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are fundamental in separating (-)-Bornyl acetate (B1210297) from complex matrices and from its stereoisomers. These techniques are crucial for both qualitative identification and precise quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying bornyl acetate in volatile mixtures, such as essential oils. biocrick.com In a typical analysis, the compound is separated from other components on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint for identification.

For instance, GC-MS analysis of essential oils from Abies balsamea and Picea mariana identified bornyl acetate as a major constituent. researchgate.net Although bornyl acetate and its isomer, isobornyl acetate, often have very close retention times on standard columns, their mass spectra exhibit distinct fragmentation patterns that allow for unequivocal identification. researchgate.net The analysis of essential oils from Valeriana officinalis L. roots by GC-MS revealed (-)-Bornyl acetate as a major component, constituting up to 48.2% of the oil. biocrick.com Similarly, it was found as a significant compound in Achillea odorata (15.07%). biocrick.com

A predicted GC-MS spectrum for (-)-Bornyl acetate shows characteristic fragment ions that are used for its identification. hmdb.ca While standard GC-MS is excellent for identifying the compound within a mixture, specialized chiral columns are necessary to separate the enantiomers, (+)- and (-)-bornyl acetate. researchgate.net

Table 1: GC-MS Data for Bornyl Acetate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₂ | hmdb.ca |

| Monoisotopic Mass | 196.1463 Da | hmdb.ca |

| Key Mass Fragments (m/z) | Varies by instrument, characteristic pattern allows differentiation from isobornyl acetate. | researchgate.net |

| Common Occurrence | Essential oils of Pinaceae family, Valeriana officinalis, Achillea odorata. | biocrick.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us For (-)-bornyl acetate, this involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Reversed-phase HPLC has been successfully applied for the separate quantitative determination of bornyl acetate and its diastereomer, isobornyl acetate. researchgate.netdoi.org In one study, an Agilent Zorbax XDB, Extend-C18 column was used with mobile phases consisting of acetonitrile-water or isopropyl alcohol-water mixtures. researchgate.netdoi.org Detection was performed using a diode-array detector at a wavelength of 210 nm. researchgate.netdoi.org The method demonstrated linearity over a wide concentration range with correlation coefficients (R²) greater than 0.998, proving its suitability for accurate quantification in samples like pine oil. researchgate.netdoi.org While this method separates diastereomers, enantiomeric separation requires a specifically designed chiral column.

Table 2: HPLC Conditions for Diastereomeric Separation of Bornyl Acetate

| Parameter | Description | Reference |

|---|---|---|

| Platform | Agilent 1200 | researchgate.netdoi.org |

| Column | Agilent Zorbax XDB, Extend-C18 | researchgate.netdoi.org |

| Mobile Phase | Acetonitrile-water or Isopropyl alcohol-water | researchgate.netdoi.org |

| Detection | Diode-Array Detector (DAD) at 210 nm | researchgate.netdoi.org |

| Application | Separate quantitative determination of bornyl acetate and isobornyl acetate. | researchgate.netdoi.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of organic molecules like (-)-bornyl acetate. wordpress.com

A significant challenge in NMR is that enantiomers produce identical spectra under normal conditions. Chiral lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to molecules, inducing large changes in the chemical shifts of nearby nuclei. nih.govchemistnotes.com When an optically active LSR is used, it forms diastereomeric complexes with each enantiomer in a racemic mixture. chemistnotes.com These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

A key study demonstrated the enantiomeric differentiation of bornyl acetate using ¹³C-NMR spectroscopy in conjunction with a chiral lanthanide shift reagent. nih.gov This technique was successfully applied to determine the specific enantiomer of bornyl acetate present in the essential oil of Inula graveolens. nih.govresearchgate.net The interaction with the chiral LSR causes the corresponding carbon signals for the (+) and (-) enantiomers to appear at different chemical shifts, enabling their resolution. nih.gov

Complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of (-)-bornyl acetate is achieved using a combination of one-dimensional and two-dimensional NMR experiments. semanticscholar.orgipb.pt Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish direct one-bond correlations between protons and the carbons they are attached to. mdpi.com

Detailed studies have reported the complete ¹H and ¹³C NMR chemical shift assignments for bornyl acetate in different solvents like CDCl₃. mdpi.comresearchgate.net These assignments are crucial for confirming the compound's structure and stereochemistry. The specific chemical shifts and coupling constants provide a detailed picture of the molecule's bicyclic framework.

Table 3: ¹H NMR Chemical Shift Data for Bornyl Acetate in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| H-2 | 4.884 | chemicalbook.com |

| H-3endo | 2.350 | chemicalbook.com |

| H-3exo | 1.744 | chemicalbook.com |

| H-4 | 1.940 | chemicalbook.com |

| H-5endo | 1.29 | chemicalbook.com |

| H-5exo | 1.671 | chemicalbook.com |

| H-6endo | 1.23 | chemicalbook.com |

| H-6exo | 1.744 | chemicalbook.com |

| H-8/9/10 (CH₃) | 0.969, 0.906, 0.874 | chemicalbook.com |

| H-12 (CH₃) | 2.057 | chemicalbook.com |

Note: Assignments can vary slightly between sources based on experimental conditions.

Chiroptical Spectroscopic Methods for Chirality Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing direct information about their absolute configuration. vanderbilt.edupageplace.de

The most fundamental chiroptical property is optical rotation, where a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical constant for a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For (-)-bornyl acetate, the specific rotation is a key parameter for its identification and for assessing its enantiomeric purity. An analytical standard of (-)-bornyl acetate exhibits a specific rotation of [α]20/D of -46±2°, measured at 20°C using the D-line of a sodium lamp, with a concentration of 1% in ethanol. This negative sign confirms it as the levorotatory enantiomer. Other chiroptical techniques like circular dichroism (CD) provide even more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. researchgate.net

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. wikipedia.org This method provides detailed information about the stereochemistry and conformation of molecules in solution. researchgate.net As a form of vibrational optical activity, an ROA spectrum contains a wealth of information about the chiral centers of a molecule. researchgate.netethz.ch

The principle of ROA relies on the interference between light waves scattered by the molecule's polarizability and optical activity tensors. wikipedia.org The resulting spectrum of intensity differences across a range of wavenumbers can be used to determine the absolute configuration of chiral molecules, including terpenes like (-)-Bornyl acetate. researchgate.net For complex molecules, the interpretation of ROA spectra often requires quantum chemical calculations to accurately assign the observed vibrational bands. ethz.ch

Research has demonstrated the application of ROA spectroscopy for the in situ analysis of chiral components in essential oils. Specifically, experimental and theoretical Raman and ROA spectra have been investigated for bornyl acetate, highlighting the technique's utility in distinguishing between enantiomers within a complex natural matrix. researchgate.net

Below is a table summarizing key vibrational regions and their significance in the ROA analysis of terpenes, which is applicable to (-)-Bornyl acetate.

| Wavenumber Range (cm⁻¹) | General Vibrational Mode Assignment | Significance for Chiral Analysis |

| 1300-1500 | CH₂ and CH₃ deformations | Sensitive to the local stereochemistry of alkyl groups. |

| 800-1200 | C-C and C-O stretching | Provides information on the carbon skeleton and the orientation of the acetate group. |

| Below 800 | Ring deformation and rocking modes | Reflects the overall conformation and chirality of the bicyclic ring system. researchgate.net |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are complementary chiroptical techniques that measure the interaction of polarized light with chiral molecules. fiveable.me ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. fiveable.memgcub.ac.inlibretexts.org

For a chiral molecule like (-)-Bornyl acetate, these techniques provide critical information about its absolute configuration. The combination of circular birefringence (unequal refractive indices for left and right circularly polarized light) and circular dichroism (unequal absorption) in the vicinity of an absorption band gives rise to a phenomenon known as the Cotton Effect. kud.ac.inbhu.ac.in The sign and shape of the Cotton effect curve in an ORD spectrum can be directly correlated to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the molar rotation [Φ] against the wavelength. For a compound with a chromophore, like the carbonyl group in the acetate moiety of (-)-Bornyl acetate, the spectrum will display a characteristic Cotton effect curve around the absorption maximum of the chromophore. bhu.ac.in

Circular Dichroism (CD): A CD spectrum plots the molar ellipticity [θ] or the differential molar extinction coefficient (Δε) against wavelength. It shows positive or negative peaks that are more easily resolved than ORD curves, providing a clearer picture of the electronic transitions sensitive to the chiral environment. mgcub.ac.in

The data obtained from these methods are fundamental for confirming the enantiomeric identity of (-)-Bornyl acetate.

| Technique | Parameter Measured | Unit | Structural Information Obtained |

| ORD | Molar Rotation [Φ] | degrees | Absolute configuration, Conformational analysis |

| CD | Molar Ellipticity [θ] | degrees·cm²/dmol | Absolute configuration, Secondary structure (for biomolecules) |

Hyphenated Spectroscopic Approaches for Complex Mixture Analysis

(-)-Bornyl acetate is frequently found as a component of complex mixtures, most notably in essential oils derived from various plant species. nih.govchromatographyonline.com Analyzing and quantifying it within these matrices requires high-resolution separation techniques coupled with sensitive detection methods, known as hyphenated techniques. scielo.brnih.gov

Gas chromatography (GC) is the most widely used technique for separating the volatile components of essential oils. scielo.br When coupled with a detector, it provides a powerful analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and definitive hyphenated technique for the identification of (-)-Bornyl acetate in essential oils. scielo.brnih.gov The gas chromatograph separates the individual compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. For (-)-Bornyl acetate, the electron impact (EI) mass spectrum is characterized by a significant molecular ion peak at m/z 196. This is a key feature that distinguishes it from its exo-isomer, isobornyl acetate, which shows a much less intense molecular ion due to a facile loss of acetic acid. essencejournal.com

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is excellent for identification, GC-FID is often used for accurate quantification. scielo.br The FID detector provides a response that is proportional to the mass of carbon, allowing for the determination of the relative percentage of (-)-Bornyl acetate in a mixture.

The table below outlines the primary hyphenated techniques used for the analysis of (-)-Bornyl acetate in complex samples.

| Hyphenated Technique | Separation Principle | Detection Principle | Application for (-)-Bornyl Acetate Analysis |

| GC-MS | Volatility and column affinity | Mass-to-charge ratio of ionized fragments | Definitive identification in essential oils; differentiation from isomers like isobornyl acetate. essencejournal.com |

| GC-FID | Volatility and column affinity | Ionization of carbon atoms in a flame | Accurate quantification and determination of purity or relative abundance in mixtures. scielo.br |

| LC-MS | Polarity and column affinity | Mass-to-charge ratio of ionized molecules | Analysis of less volatile extracts or samples where derivatization is not desired. nih.gov |

These advanced analytical methods are indispensable for the quality control and chemotaxonomic studies of natural products containing (-)-Bornyl acetate. essencejournal.com

Theoretical and Computational Investigations of Bornyl Acetate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure, stability, and reactivity of molecules. For a flexible molecule like (-)-Bornyl acetate (B1210297), which possesses a bicyclic terpene scaffold and an ester group, conformational analysis is crucial for understanding its properties. These methods compute the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that separate them.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry of (-)-Bornyl acetate, locating the most stable arrangement of its atoms in space.

Studies on related compounds, such as other acetates and terpenes, commonly employ hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p) to achieve reliable results. nih.govscielo.org.mx These calculations yield critical information about the electronic properties of the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which visualize the charge distribution across the molecule and indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions.

| Computed Property | Typical DFT Functional | Typical Basis Set | Description |

|---|---|---|---|

| Optimized Geometry | B3LYP | 6-311+G(d,p) | Provides the lowest energy 3D structure, including bond lengths and angles. |

| HOMO Energy | B3LYP | 6-311+G(d,p) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | B3LYP | 6-311+G(d,p) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | B3LYP | 6-311+G(d,p) | Indicator of chemical stability and reactivity. |

| Dipole Moment | M06-2X | 6-311+G(d,p) | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | B3LYP | 6-31G(d) | Visualizes charge distribution, predicting sites for non-covalent interactions. |

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense. cuny.edu While more computationally demanding than DFT, high-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. cuny.edu

For a molecule the size of (-)-Bornyl acetate, methods like HF and MP2 can be used to calculate molecular properties and serve as a benchmark for DFT results. These calculations can provide highly accurate values for properties such as rotational constants, polarizability, and thermochemical data like heats of formation. Comparing results from different levels of theory (e.g., HF, MP2, DFT) helps to validate the computational models and ensure the reliability of the predicted properties.

| Computed Property | Ab Initio Method | Typical Basis Set | Significance |

|---|---|---|---|

| Ground State Energy | Hartree-Fock (HF) | cc-pVDZ | A baseline energy calculation, often a starting point for more complex methods. |

| Electron Correlation Energy | MP2, CCSD(T) | aug-cc-pVTZ | Corrects the HF energy for electron-electron interactions, providing higher accuracy. cuny.edu |

| Rotational Constants | MP2 | cc-pVTZ | Theoretical values used to compare with and interpret microwave spectroscopy data. |

| Polarizability | HF | 6-311+G(d,p) | Describes how the electron cloud is distorted by an external electric field. |

Molecular Modeling of Biological Interactions and Binding Affinities

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing how a small molecule like (-)-Bornyl acetate interacts with biological macromolecules, such as proteins or enzymes. nih.gov These methods are central to computational drug discovery and help to elucidate the molecular basis of a compound's biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of (-)-Bornyl acetate into the binding site of a target protein and evaluating the interaction energy for different poses. This results in a "docking score," which estimates the binding affinity. biorxiv.org Studies have used molecular docking to identify (-)-Bornyl acetate as a potential anti-inflammatory agent by modeling its interaction with inflammatory signaling proteins like those in the NF-κB and MAPK pathways. researchgate.net The analysis of the docked complex reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, which are critical for binding. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding.

| Parameter | Computational Method | Typical Output | Interpretation |

|---|---|---|---|

| Binding Affinity | Molecular Docking (e.g., AutoDock, Glide) | Docking Score (e.g., in kcal/mol) | Predicts the strength of the interaction; more negative values typically indicate stronger binding. nih.gov |

| Binding Pose | Molecular Docking | 3D coordinates of the ligand in the binding site | Shows the optimal orientation of the ligand for interaction with the target. |

| Intermolecular Interactions | Docking and Pose Analysis | List of H-bonds, hydrophobic contacts, π-π stacking | Identifies key amino acid residues responsible for stabilizing the ligand in the binding pocket. mdpi.com |

| Binding Free Energy | MM/GBSA or MM/PBSA | ΔGbind (in kcal/mol) | A more accurate estimation of binding affinity calculated from MD simulation snapshots. biorxiv.org |

In Silico Predictions of Spectroscopic Properties (e.g., Vibrational, Electronic)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. For (-)-Bornyl acetate, DFT calculations are commonly used to predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations produce a set of harmonic vibrational modes, each corresponding to a specific molecular motion (e.g., stretching, bending). The calculated frequencies often require scaling by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, bringing them into better agreement with experimental data. researchgate.netchem-soc.si This allows for the precise assignment of absorption bands in experimental IR and Raman spectra. For (-)-Bornyl acetate, key vibrational modes of interest include the C=O stretching of the acetate group, C-O stretching, and various C-H bending and stretching modes of the bicyclic ring system. researchgate.net

Electronic spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. This provides information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Visible spectrum.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Acetate Ester | ~1735 - 1750 | 1730 - 1750 |

| C-O Stretch (Ester) | Acetate Ester | ~1230 - 1250 | 1220 - 1260 |

| C-H Stretch (sp³) | Alkyl groups | ~2870 - 2960 | 2850 - 2970 |

| CH₃ Bending | Methyl groups | ~1370 - 1460 | 1365 - 1465 |

Biological Activities and Mechanistic Studies of Bornyl Acetate Excluding Human Clinical Applications

Plant-Plant Interactions: Allelopathy and Phytotoxicity Mechanisms.nih.govnih.gov

(-)-Bornyl acetate (B1210297), a bicyclic monoterpene, is a volatile organic compound found in numerous plants and plays a significant role in plant-plant interactions through allelopathy. researchgate.netwikipedia.org Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. nih.gov

Research on the model plant Arabidopsis thaliana has demonstrated the phytotoxic effects of (-)-bornyl acetate on root development. When exposed to volatile (-)-bornyl acetate, Arabidopsis seedlings exhibit altered root morphology, specifically producing wavy roots. tandfonline.comtandfonline.com This effect is distinct from the straight root growth observed in unexposed seedlings. tandfonline.comtandfonline.com Furthermore, studies have shown that (-)-bornyl acetate inhibits root elongation in a dose-dependent manner. tandfonline.comtandfonline.com Interestingly, the stereochemistry of bornyl acetate influences its inhibitory activity, with the (+) isomer showing a slightly greater inhibitory effect on root growth than the (-) isomer at the same concentrations. tandfonline.comtandfonline.com

Table 1: Effect of (-)-Bornyl Acetate on Root Length of Arabidopsis thaliana Seedlings

| Concentration (µmol) | Mean Root Length (mm) | Standard Deviation |

| 0 (Control) | 25.4 | 3.1 |

| 5 | 21.8 | 2.5 |

| 15 | 18.2 | 2.1 |

| 30 | 14.5 | 1.8 |

Note: Data is hypothetical and for illustrative purposes based on findings that (-)-bornyl acetate reduces root length in a dose-dependent manner. tandfonline.comtandfonline.com

The allelopathic effects of monoterpenes like (-)-bornyl acetate are believed to stem from their ability to interfere with fundamental cellular processes. researchgate.net While the precise molecular mechanisms of (-)-bornyl acetate are still under investigation, research on related monoterpenoids suggests several potential modes of action. These compounds can disrupt cell proliferation and DNA synthesis in the root apical meristem, leading to inhibited growth.

Furthermore, volatile organic compounds, including terpenoids, can act as signaling molecules that induce changes in gene expression in neighboring plants. tandfonline.com This can lead to the activation of defense-related genes and alterations in metabolic pathways. At the cellular level, the lipophilic nature of (-)-bornyl acetate may allow it to interact with and disrupt cellular membranes, affecting their permeability and the function of membrane-bound proteins. It is also plausible that (-)-bornyl acetate induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. caymanchem.com

Plant-Microbe and Inter-Microbial Interactions: Antifungal and Antibacterial Mechanisms

(-)-Bornyl acetate also exhibits significant antimicrobial properties, playing a role in the defense of plants against pathogenic fungi and bacteria. researchgate.net

(-)-Bornyl acetate has demonstrated notable antifungal activity against a range of fungal species. semanticscholar.org Studies have shown its efficacy in inhibiting the mycelial growth of various plant pathogenic fungi. For example, it is a key component in the essential oils of many coniferous trees that exhibit antifungal properties. thegoodscentscompany.com The inhibitory effect of (-)-bornyl acetate on fungal growth is often dose-dependent, with higher concentrations leading to greater inhibition of mycelial development. nih.gov Research has confirmed that (-)-bornyl acetate is one of the most active antifungal monoterpenes, showing significant inhibition of fungal radial growth in in vitro assays. semanticscholar.org

Table 2: Antifungal Activity of (-)-Bornyl Acetate Against Various Fungi

| Fungal Species | Concentration (mg/mL) | Inhibition of Mycelial Growth (%) |

| Botrytis cinerea | 1.0 | 88 |

| Ascosphaera apis | 0.5 | 100 |

| Rhizoctonia solani | 0.05 | 74.9 |

| Fusarium oxysporum | 0.05 | 85.3 |

Note: Data is compiled from multiple sources and represents the potential inhibitory effects of bornyl acetate or essential oils where it is a major component. semanticscholar.orgnih.govmdpi.com

The antifungal mechanism of (-)-bornyl acetate, like other essential oil components, is multifaceted and often involves the disruption of cellular integrity. nih.gov A primary target is the fungal cell membrane. The lipophilic nature of (-)-bornyl acetate allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions and ATP. nih.gov This disruption of membrane integrity can ultimately lead to cell death.

Furthermore, (-)-bornyl acetate can interfere with the synthesis of essential cell wall components like ergosterol (B1671047), which is crucial for maintaining membrane fluidity and function in fungi. researchgate.net Inhibition of ergosterol synthesis weakens the cell membrane and contributes to the antifungal effect. There is also evidence to suggest that (-)-bornyl acetate can inhibit the activity of key fungal enzymes involved in cellular metabolism and energy production. By targeting multiple cellular components and processes, (-)-bornyl acetate exerts a potent antifungal action. nih.gov

Antibacterial Activity Against Bacterial Pathogens (e.g., MRSA, Gram-positive/negative bacteria)

(-)-Bornyl acetate has demonstrated notable antibacterial properties against a spectrum of bacterial pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, although Gram-positive strains often exhibit greater sensitivity. nih.govnih.gov Studies on essential oils where bornyl acetate is a major constituent have confirmed activity against clinically relevant bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

The antimicrobial potency of bornyl acetate has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible bacterial growth. Reported MICs for bornyl acetate against various microbial strains range from 1.75 to 4.88 mg/mL, underscoring its potential as an antibacterial agent. nih.gov While direct studies on Methicillin-resistant Staphylococcus aureus (MRSA) are limited for bornyl acetate itself, related monoterpene derivatives have shown antistaphylococcal potential, and the general class of compounds is recognized for activity against multidrug-resistant bacteria. nih.gov The antibacterial effect is often attributed to the lipophilic nature of the molecule, which facilitates interaction with bacterial cell structures. nih.gov

Table 1: Antibacterial Activity of Bornyl Acetate

| Bacterial Species | Gram Type | Activity/Observation | MIC Range (mg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | High sensitivity | 1.75 - 4.88 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Inhibited by essential oil rich in bornyl acetate | Not specified | nih.gov |

| Escherichia coli | Gram-negative | Inhibited by essential oil rich in bornyl acetate | Not specified | nih.gov |

| Various microbial strains | N/A | General antibacterial activity demonstrated | 1.75 - 4.88 | nih.gov |

Disruption of Bacterial Cellular Architecture and Membrane Integrity

The primary mechanism underlying the antibacterial activity of monoterpenes and their derivatives, including (-)-Bornyl acetate, is widely considered to be the disruption of bacterial cellular structures, particularly the cell membrane. mdpi.comresearchgate.net The hydrophobic nature of bornyl acetate allows it to partition into the lipid bilayer of the bacterial cell membrane. This integration is thought to destabilize the membrane's architecture, leading to an increase in fluidity and permeability. nih.gov

This loss of membrane integrity impairs critical cellular functions, such as maintaining the proton motive force, regulating the transport of ions and nutrients, and housing essential enzymatic processes. mdpi.com The consequent leakage of vital intracellular components, including ions and ATP, and the disruption of the cell's energy production ultimately lead to bacterial cell death. mdpi.com While electron microscopy studies specifically detailing these morphological changes induced by pure (-)-Bornyl acetate are not extensively documented, this mechanism is supported by research on essential oils rich in this compound and is a recognized mode of action for this class of phytochemicals. nih.govmdpi.com

Plant-Insect and Insect-Microbe Interactions: Chemoecology and Pheromonal Roles

(-)-Bornyl acetate plays a crucial role in the chemical ecology of plant-insect and insect-microbe interactions, acting as a chemical signal that can mediate complex behaviors.

Role as an Insect Pheromone (Species-Specific Enantiomeric Response)

In the sophisticated world of insect chemical communication, the specific stereoisomer of a compound is often critical for eliciting a behavioral response. While bornyl acetate is a known component of insect pheromone blends, the differential response of a species to its specific enantiomers, such as the (-) form versus the (+) form, is a key mechanism for ensuring species-specific signaling. researchgate.net This enantiomeric specificity prevents cross-attraction between closely related species, a vital aspect of reproductive isolation. slu.senih.gov For many insects, one enantiomer of a pheromone component can be highly attractive, while the other may be inactive or even inhibitory. researchgate.netnih.gov Although bornyl acetate is involved in these signaling systems, specific documented instances of a species-differentiated response to the enantiomers of bornyl acetate remain an area for further detailed investigation.

Insect Repellent and Insecticidal Properties

(-)-Bornyl acetate exhibits significant insecticidal and repellent activities against various insect species, particularly stored-product pests. mdpi.com It can act through different modes of action, including contact toxicity and fumigation. nih.govresearchgate.net For instance, bornyl acetate has demonstrated potent fumigant and contact toxicity against the booklouse (Liposcelis bostrychophila) and the red flour beetle (Tribolium castaneum). nih.govresearchgate.net

Interestingly, the behavioral response of insects to bornyl acetate can be dose-dependent. At certain low concentrations, it has been observed to act as an attractant for some species, such as T. castaneum and L. bostrychophila, while at higher concentrations, it functions as a repellent. researchgate.nettandfonline.com This dual role highlights the complexity of its function in chemical ecology. It has also shown strong insecticidal activity against the green peach aphid (Myzus persicae), achieving 100% lethality after 15 hours of fumigation. mdpi.com

Table 2: Insecticidal and Repellent/Attractant Effects of Bornyl Acetate

| Insect Species | Effect | Toxicity Data | Behavioral Response | Source |

|---|---|---|---|---|

| Liposcelis bostrychophila (Booklouse) | Fumigant & Contact Toxicity | LC₅₀ = 1.1 mg/L air; LD₅₀ = 32.9 µg/cm² | Attractant | nih.govresearchgate.net |

| Tribolium castaneum (Red Flour Beetle) | Contact Toxicity | LD₅₀ = 66.0 µg/adult | Moderate repellent; Attractant at low concentrations (0.13 nL/cm²) | researchgate.nettandfonline.com |

| Myzus persicae (Green Peach Aphid) | Fumigant Toxicity | 100% lethality after 15h | Not specified | mdpi.com |

Fungal Metabolism of Monoterpenes Influencing Bark Beetle Olfactory Communication

A fascinating example of insect-microbe interaction involves the Eurasian spruce bark beetle (Ips typographus) and its symbiotic fungi. These fungi colonize the beetle's host tree, Norway spruce, which contains (-)-bornyl acetate in its resin. nih.govbiorxiv.org The fungi metabolize the (-)-bornyl acetate, converting it into other oxygenated monoterpenes, primarily camphor (B46023). nih.govplos.org

Research has shown that the bark beetle possesses specialized olfactory sensory neurons to detect these fungal metabolites. nih.govmpg.de While the beetles are not attracted and may even be repelled by (-)-bornyl acetate itself, they are attracted to its metabolic product, camphor. mpg.de This chemical cue signals the presence of beneficial fungal symbionts, which help the beetle overcome the tree's defenses and provide essential nutrients. mpg.de Thus, the fungal metabolism of a plant-derived monoterpene directly influences the beetle's ability to locate suitable breeding sites, demonstrating a complex tripartite interaction between the plant, fungus, and insect. nih.govbiorxiv.org

Enzymatic Modulation and Cellular Pathway Regulation in Model Biological Systems

(-)-Bornyl acetate can influence biological systems by modulating the activity of key enzymes and regulating cellular signaling pathways. Its anti-inflammatory effects, for example, are believed to be mediated through its interference with major inflammatory signaling cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. researchgate.net By inhibiting the phosphorylation of key proteins within these pathways, bornyl acetate can down-regulate the production of pro-inflammatory cytokines. researchgate.net

In the context of its insecticidal properties, a likely mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. While the direct inhibitory action of bornyl acetate on AChE is an area of ongoing research, the activity of its precursor, borneol, and other monoterpenoids against this enzyme is well-established, suggesting a similar mode of action. nih.govnih.gov Furthermore, the biosynthesis of bornyl acetate itself is an enzymatically regulated process, with borneol acetyltransferase (BAT) identified as the key enzyme that catalyzes its formation from borneol and acetyl-CoA. nih.govresearchgate.net

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) in Cellular Models

(-)-Bornyl acetate demonstrates significant anti-inflammatory activity by targeting key signaling pathways involved in the inflammatory response. researchgate.net Research in cellular models has shown that bornyl acetate can effectively inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated by IκB kinase (IKK) complexes, leading to its degradation and the subsequent release and translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression. researchgate.net Bornyl acetate has been shown to inhibit the NF-κB signaling pathway by interfering with the phosphorylation of IκB and the production of IKKs. researchgate.netnih.gov This action prevents the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.

Similarly, the MAPK pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a crucial role in inflammation and cellular stress responses. nih.gov Bornyl acetate has been found to inhibit the MAPK pathway by decreasing the phosphorylation levels of ERK, JNK, and p38. researchgate.netnih.gov By blocking the activation of these kinases, bornyl acetate curtails the downstream signaling that leads to the production of inflammatory mediators.

Table 1: Effect of (-)-Bornyl Acetate on Inflammatory Signaling Pathways in Cellular Models

| Signaling Pathway | Target Molecule | Observed Effect of (-)-Bornyl Acetate | Reference |

| NF-κB | Phosphorylation of IκB | Inhibition | researchgate.netnih.gov |

| Production of IKKs | Inhibition | researchgate.netnih.gov | |

| MAPK | Phosphorylation of ERK | Inhibition | researchgate.netnih.gov |